molecular formula C19H21BrN4O5 B11003847 dimethyl N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate

dimethyl N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate

Cat. No.: B11003847
M. Wt: 465.3 g/mol
InChI Key: KKFYYBMTFUVOEY-MBIQTGHCSA-N
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Description

DIMETHYL (2S)-2-({[4-(4-BROMOPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound that features a bromophenyl group, an imidazo[4,5-c]pyridine core, and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (2S)-2-({[4-(4-BROMOPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, which is synthesized through cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the esterification of the butanedioate moiety under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process is scaled up from laboratory synthesis to industrial production by employing continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (2S)-2-({[4-(4-BROMOPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium azide in polar solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

DIMETHYL (2S)-2-({[4-(4-BROMOPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-({[4-(4-BROMOPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biochemical pathways. The bromophenyl group and imidazo[4,5-c]pyridine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE
  • DIMETHYL (2S)-2-({[4-(4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE

Uniqueness

DIMETHYL (2S)-2-({[4-(4-BROMOPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21BrN4O5

Molecular Weight

465.3 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H21BrN4O5/c1-28-15(25)9-14(18(26)29-2)23-19(27)24-8-7-13-16(22-10-21-13)17(24)11-3-5-12(20)6-4-11/h3-6,10,14,17H,7-9H2,1-2H3,(H,21,22)(H,23,27)/t14-,17?/m0/s1

InChI Key

KKFYYBMTFUVOEY-MBIQTGHCSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2

Origin of Product

United States

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